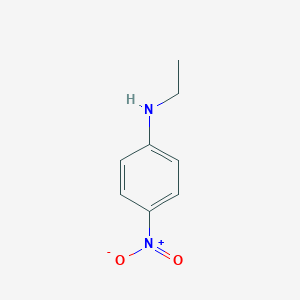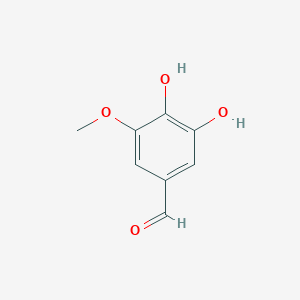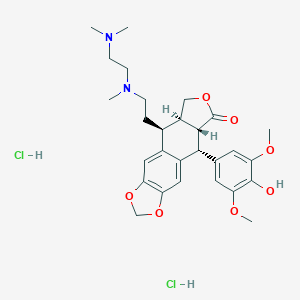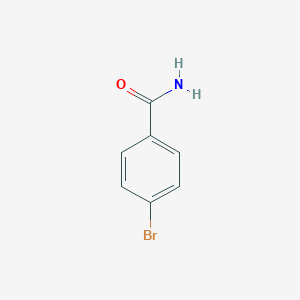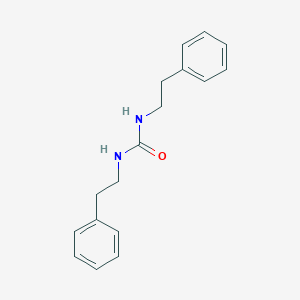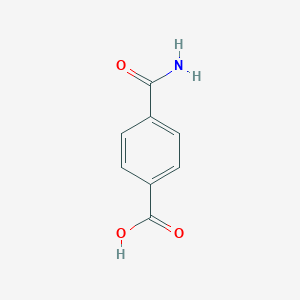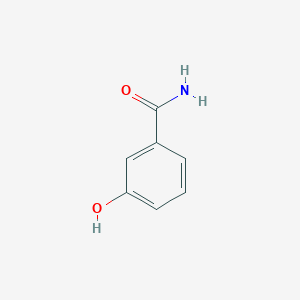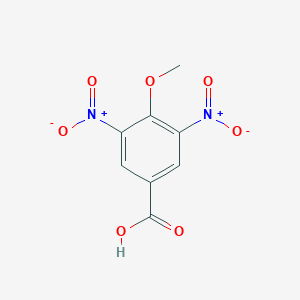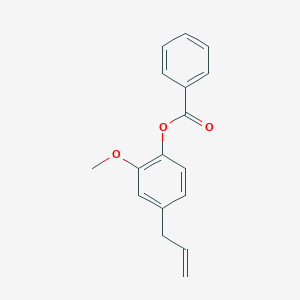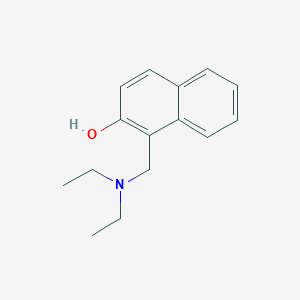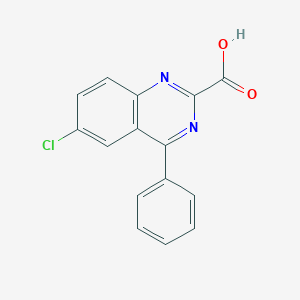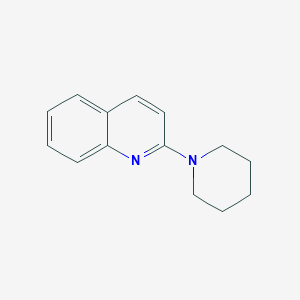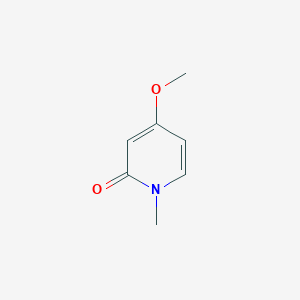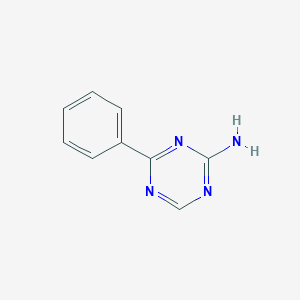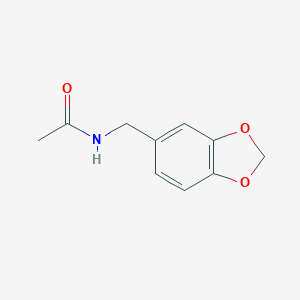
N-(1,3-benzodioxol-5-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(1,3-benzodioxol-5-ylmethyl)acetamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
作用機序
MDMA acts primarily on the serotonin system by increasing the release of serotonin from neurons and inhibiting its reuptake. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the drug's mood-altering effects. MDMA also affects other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its stimulant properties.
生化学的および生理学的効果
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate and blood pressure, elevated body temperature, and changes in hormone levels. These effects can be dangerous, particularly in high doses or when combined with other drugs or alcohol. Long-term use of MDMA has been associated with cognitive and emotional deficits, including memory impairment and mood disorders.
実験室実験の利点と制限
MDMA has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects on the brain and behavior. However, its illegal status and potential for abuse make it difficult to obtain and use in research. Additionally, ethical considerations must be taken into account when studying the effects of MDMA on humans.
将来の方向性
Future research on MDMA is likely to focus on its potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Additional studies are needed to better understand the long-term effects of MDMA use and to develop safe and effective dosing protocols. New methods for synthesizing MDMA may also be developed to improve its availability for research purposes.
科学的研究の応用
MDMA has been studied for its potential use in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown promising results, with some studies reporting significant improvements in symptoms following MDMA-assisted psychotherapy sessions. MDMA is thought to work by increasing the release of serotonin, a neurotransmitter that regulates mood, and promoting feelings of empathy and connectedness.
特性
CAS番号 |
59682-83-6 |
|---|---|
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChIキー |
YFWYIWVJRPDXQD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
正規SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

